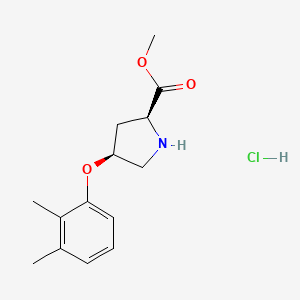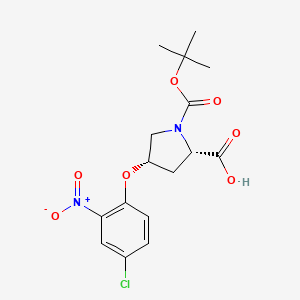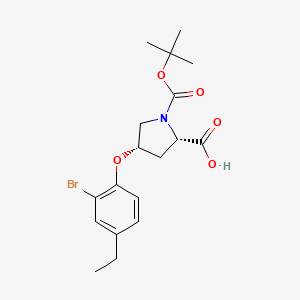
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDPH) is a synthetic compound that has been used in many scientific research applications. MDPH is a derivative of pyrrolidinecarboxylic acid and has been used as a substrate for various laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its potential to be used in drug development.
Mécanisme D'action
MDPH is believed to act as a prodrug, meaning that it is metabolized by the body to form the active drug. It is thought to be metabolized by the enzyme CYP2D6 to form the active metabolite, 2,3-dimethylphenol. This metabolite is then further metabolized by the enzymes CYP2C19 and CYP3A4 to form the active drug, 2,3-dimethylphenoxyacetic acid.
Biochemical and Physiological Effects
MDPH has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme CYP2D6, which is responsible for the metabolism of many drugs. Additionally, MDPH has been found to have an inhibitory effect on the enzymes CYP2C19 and CYP3A4, which are responsible for the metabolism of certain drugs. Furthermore, MDPH has been found to have an inhibitory effect on certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
MDPH has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. Additionally, it has a high purity, which makes it suitable for use in drug development. However, MDPH is not suitable for use in vivo, as it is not metabolized by the body.
Orientations Futures
MDPH has potential applications in drug development, as it has been found to have an inhibitory effect on certain enzymes and neurotransmitters. Additionally, further research could be done to investigate the potential of MDPH as a prodrug. Furthermore, MDPH could be studied for its potential to be used as a tool to study the mechanism of action of various compounds. Additionally, research could be done to investigate the potential of MDPH to be used in other laboratory experiments, such as in the study of the biochemical and physiological effects of certain drugs. Finally, further research could be done to investigate the potential of MDPH to be used in the development of new drugs.
Applications De Recherche Scientifique
MDPH has been used in a variety of scientific research applications. It has been studied for its potential to be used as a substrate in drug development, as well as its ability to act as a prodrug. It has also been used as a tool to study the biochemical and physiological effects of certain drugs. Additionally, MDPH has been used in laboratory experiments to study the mechanism of action of various compounds.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3;/h4-6,11-12,15H,7-8H2,1-3H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWUHWVIUXLJJ-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)
![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)
![4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398243.png)
![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398253.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)